3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester
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Overview
Description
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid ester group, a fluorine atom, and a cyclohexylaminomethyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Ester: The initial step involves the reaction of 4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or xylene. This reaction forms the pinacol ester of 4-fluorophenylboronic acid.
Introduction of the Cyclohexylaminomethyl Group: The next step involves the nucleophilic substitution reaction where the pinacol ester is reacted with cyclohexylamine and formaldehyde under basic conditions. This step introduces the cyclohexylaminomethyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted phenyl ring.
Substitution: The cyclohexylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid.
Reduction: The major product is the reduced form of the phenyl ring, potentially leading to a cyclohexylaminomethyl-substituted cyclohexane.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the fluorine atom and cyclohexylaminomethyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the cyclohexylaminomethyl and fluorine substituents.
4-Fluorophenylboronic Acid Pinacol Ester: Lacks the cyclohexylaminomethyl group.
3-(N-Cyclohexylaminomethyl)phenylboronic Acid Pinacol Ester: Lacks the fluorine substituent.
Uniqueness
3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester is unique due to the presence of both the cyclohexylaminomethyl group and the fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(21)14(12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXSETLCPLHJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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